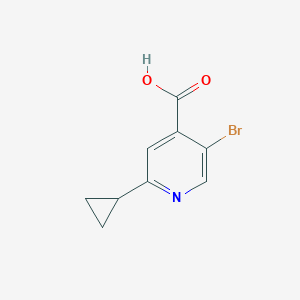

5-Bromo-2-cyclopropylisonicotinic Acid

Description

5-Bromo-2-cyclopropylisonicotinic acid is a substituted pyridine derivative characterized by a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the isonicotinic acid backbone. The bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the cyclopropyl group introduces steric and electronic effects that influence solubility and stability . This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for heterocyclic scaffolds .

Properties

IUPAC Name |

5-bromo-2-cyclopropylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-4-11-8(5-1-2-5)3-6(7)9(12)13/h3-5H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOSURJZSWLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylisonicotinic Acid typically involves the bromination of 2-cyclopropylisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and efficient bromination techniques. The reaction is often conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylisonicotinic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-cyclopropylisonicotinic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions include various substituted isonicotinic acids, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-cyclopropylisonicotinic Acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a probe in biochemical studies to understand the interactions of isonicotinic acid derivatives with biological targets.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylisonicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-bromo-2-cyclopropylisonicotinic acid, highlighting substituent variations, molecular weights, and functional properties:

Key Findings:

Cyclopropyl vs. Methoxy: The cyclopropyl group in the target compound reduces solubility in polar solvents compared to methoxy-substituted analogs (e.g., 6-bromo-2-methoxynicotinic acid) but increases thermal stability due to steric hindrance .

Synthetic Utility :

- Methyl ester derivatives (e.g., methyl 5-bromopicolinate, CAS 30766-11-1) are intermediates for further functionalization, whereas nitro-substituted variants (e.g., 5-bromo-2-nitropyridine-4-carboxylic acid) are preferred in high-energy material synthesis .

For example, 5-bromo-2-propan-2-yloxybenzoic acid (CAS 62176-16-3) mandates respiratory protection during synthesis .

Biological Activity

5-Bromo-2-cyclopropylisonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10BrN1O2 |

| Molecular Weight | 243.10 g/mol |

The compound features a bromine atom and a cyclopropyl group, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways involved in disease processes, particularly in cancer and microbial infections.

Potential Biological Activities

- Antimicrobial Activity : Initial investigations indicate that this compound exhibits antimicrobial properties against various pathogens. Studies have shown it to be effective against certain strains of bacteria and fungi, suggesting potential use in treating infections.

- Anticancer Properties : Research has indicated that the compound may possess anticancer activity by inducing apoptosis in cancer cells. This effect is thought to occur through the modulation of signaling pathways associated with cell survival and proliferation.

- Inhibition of Photosynthetic Electron Transport : Although primarily studied for its medicinal applications, some derivatives have been tested for their ability to inhibit photosynthetic electron transport in plants, indicating a broader spectrum of biological activity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro tests were conducted on several human cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.

Summary of Research Studies

A compilation of research findings related to the biological activity of this compound reveals the following key points:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity in Cancer Cells | Induces apoptosis in various cancer cell lines |

| Mechanism of Action | Modulates specific signaling pathways related to cell survival |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropyl group or bromine substitution can significantly influence the compound's biological activity. This insight is crucial for designing more potent analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.